4-[4-(4-tert-butylphenoxy)butyl]morpholine
Overview
Description
4-[4-(4-tert-butylphenoxy)butyl]morpholine, commonly known as TBPM, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. TBPM is a morpholine derivative that is used as a precursor for the synthesis of various compounds, including drugs and agrochemicals.
Scientific Research Applications
TBPM has been used in various scientific research applications, including drug discovery, agrochemical development, and material science. TBPM is a precursor for the synthesis of various drugs, including antihypertensive agents, anti-inflammatory agents, and anticancer agents. It is also used in the development of agrochemicals such as herbicides and insecticides. In material science, TBPM is used as a cross-linking agent for the synthesis of polymers.
Mechanism of Action
The mechanism of action of TBPM is not well-understood, but it is believed to act as a modulator of various biological pathways. TBPM has been shown to interact with various proteins, including ion channels and receptors, which play a critical role in the regulation of physiological processes. TBPM has also been shown to inhibit the activity of enzymes involved in the synthesis of various compounds, including prostaglandins and leukotrienes.
Biochemical and Physiological Effects
TBPM has been shown to have various biochemical and physiological effects, including anti-inflammatory, antihypertensive, and anticancer effects. TBPM has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which play a critical role in the development of various inflammatory diseases. TBPM has also been shown to lower blood pressure by inhibiting the activity of angiotensin-converting enzyme. In addition, TBPM has been shown to have anticancer effects by inhibiting the growth of cancer cells.
Advantages and Limitations for Lab Experiments
TBPM has several advantages and limitations for lab experiments. One of the main advantages is its high yield and purity, which makes it an ideal precursor for the synthesis of various compounds. TBPM is also relatively stable and can be stored for an extended period without significant degradation. However, TBPM has some limitations, including its potential toxicity and limited solubility in some solvents. These limitations can affect the reproducibility of lab experiments and may require additional precautions when handling the compound.
Future Directions
There are several future directions for TBPM research, including the development of novel drugs and agrochemicals, the exploration of its mechanism of action, and the investigation of its potential as a cross-linking agent for the synthesis of polymers. TBPM has shown promising results in various scientific research applications, and further studies are needed to fully understand its potential in these fields.
Conclusion
In conclusion, TBPM is a morpholine derivative that has gained significant interest in scientific research due to its potential applications in various fields. TBPM is synthesized using various methods and has been used in drug discovery, agrochemical development, and material science. The mechanism of action of TBPM is not well-understood, but it has been shown to have various biochemical and physiological effects. TBPM has several advantages and limitations for lab experiments, and there are several future directions for TBPM research.
properties
IUPAC Name |
4-[4-(4-tert-butylphenoxy)butyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-18(2,3)16-6-8-17(9-7-16)21-13-5-4-10-19-11-14-20-15-12-19/h6-9H,4-5,10-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOZCDUJRPPIMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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